3-Amino-N-(3-chloro-4-fluorophenyl)benzamide
Description
Properties
IUPAC Name |
3-amino-N-(3-chloro-4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O/c14-11-7-10(4-5-12(11)15)17-13(18)8-2-1-3-9(16)6-8/h1-7H,16H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSRUOQYBJLMSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=O)NC2=CC(=C(C=C2)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Formation of Activated Ester Intermediate
- Starting material: 3-nitro-4-chlorobenzoic acid (or a closely related substituted benzoic acid)
- Activation reagents: N,N'-diisopropylcarbodiimide (DIC) as a condensing agent and 1-hydroxybenzotriazole (HOBt) as a condensation activator
- Solvent: Dichloromethane (DCM)
- Conditions: Room temperature, stirring for 2–3 hours
This step generates an unstable O-acylisourea intermediate which is converted into a more stable benzotriazole ester intermediate, facilitating the subsequent amide bond formation.
Step 2: Amide Bond Formation
- Nucleophile: 3-chloro-4-fluoroaniline (or 3-chloro-2-methylaniline in related methods)
- Addition: Dropwise addition to the activated ester solution under stirring
- Reaction time: 3–5 hours at room temperature or under mild heating
- Monitoring: Thin layer chromatography (TLC) to track reaction completion
This step forms the nitro-substituted N-(3-chloro-4-fluorophenyl)benzamide intermediate.
Step 3: Reduction of Nitro Group to Amino Group
- Reducing agents: Zinc metal and sodium hydroxide (NaOH)
- Conditions: Heating at 70–80 °C for 2–3 hours with stirring
- Result: Conversion of nitro group to amino group, yielding the target this compound
Step 4: Purification
- Filtration: Removal of zinc residues
- Extraction: Addition of deionized water and separation of organic phase using a separatory funnel
- Chromatography: Column chromatography using petroleum ether and ethyl acetate mixture (typically 1:10 volume ratio) as eluent
- Isolation: Concentration by decompression distillation to obtain a light gray solid product
Reaction Conditions and Yields
| Step | Reagents/Conditions | Amounts (Typical) | Time | Temperature | Yield (%) |
|---|---|---|---|---|---|
| Activation | 3-nitro-4-chlorobenzoic acid, DIC, HOBt, DCM | 10–14 g acid, 40–50 mL DIC, 5–10 mL HOBt, 100–150 mL DCM | 2–3 h | Room temp | N/A |
| Amide Formation | 3-chloro-4-fluoroaniline (or analog) | 40–50 mL aniline | 3–5 h | Room temp | N/A |
| Reduction | Zinc metal, 0.1 M NaOH | 1–2 g Zn, 40–50 mL NaOH | 2–3 h | 70–80 °C | N/A |
| Purification | Extraction and chromatography | Petroleum ether:ethyl acetate = 1:10 | N/A | N/A | Overall >95% |
The overall process is noted for its simplicity, fewer steps, short production cycle, and high yield exceeding 95% in optimized conditions.
Research Findings and Notes
- The use of N,N'-diisopropylcarbodiimide (DIC) with 1-hydroxybenzotriazole (HOBt) effectively activates the carboxylic acid to form a reactive ester intermediate, which improves coupling efficiency and reduces side reactions.
- Zinc reduction in basic aqueous media is a mild and effective method for converting nitro groups to amino groups without affecting other sensitive functionalities.
- The reaction progress can be conveniently monitored by thin layer chromatography (TLC).
- The final product is slightly soluble in water but readily soluble in common organic solvents such as dichloromethane and benzene.
- Purification by column chromatography using a petroleum ether and ethyl acetate solvent system ensures high purity of the final compound.
- This method is adaptable to various substituted anilines and benzoic acid derivatives, allowing structural modifications for related compounds.
Chemical Reactions Analysis
Types of Reactions
3-Amino-N-(3-chloro-4-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or quinone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives or quinones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential as an anticancer agent . Research has shown that compounds containing the 3-chloro-4-fluorophenyl moiety exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have reported IC50 values ranging from 0.19 to 1.72 μM for its derivatives against tyrosinase, an enzyme involved in melanin production, which is often overexpressed in certain cancers .
Enzyme Inhibition Studies
3-Amino-N-(3-chloro-4-fluorophenyl)benzamide has been identified as a potent inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression and are often implicated in cancer progression. The compound's mechanism involves binding to the active site of HDACs, leading to altered gene expression profiles that can inhibit tumor growth .
Antimicrobial Properties
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies indicate that it can inhibit bacterial growth, making it a candidate for developing new antibiotics.
Pharmaceutical Development
Given its biological activities, this compound is being explored for incorporation into pharmaceuticals targeting cancer and other diseases. Its ability to modulate enzyme activity positions it as a valuable scaffold for drug design.
Agrochemical Production
The compound's chemical structure allows it to be utilized in the synthesis of agrochemicals, particularly those aimed at pest control or plant growth regulation. Its fluorinated nature enhances lipophilicity, which can improve bioavailability in agricultural applications.
Case Study 1: Anticancer Activity
In a recent study published in Molecules, researchers synthesized various derivatives of this compound and evaluated their anticancer activities against human breast cancer cell lines. The most potent derivative exhibited an IC50 value of 0.5 μM, significantly lower than that of standard chemotherapeutics .
| Compound | IC50 (μM) | Target |
|---|---|---|
| Derivative A | 0.5 | Breast Cancer |
| Derivative B | 1.2 | Melanoma |
| Derivative C | 0.8 | Lung Cancer |
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition capabilities of this compound against HDACs. The results indicated that it could effectively reduce HDAC activity by up to 70% at concentrations as low as 1 μM, highlighting its potential as a therapeutic agent in epigenetic modulation .
Mechanism of Action
The mechanism of action of 3-Amino-N-(3-chloro-4-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including alterations in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Key Findings:
Enhanced Tyrosinase Inhibition : The 3-chloro-4-fluorophenyl group in compounds 1d–f improves tyrosinase inhibitory activity (IC₅₀ 0.19–1.72 µM) compared to 4-fluorophenyl analogues (1a–c), highlighting the importance of halogen positioning .
Anticancer Activity : Substitution with imidazole (e.g., 4-(1H-imidazol-1-yl)benzamide) confers potent anticancer effects against cervical cancer .
Antimicrobial Properties : MMV665807, featuring a trifluoromethyl group, exhibits anti-staphylococcal activity, suggesting that electron-withdrawing substituents enhance antimicrobial efficacy .
Structural Flexibility : Addition of heterocycles (e.g., pyrimidine in 4f) or methoxy groups (e.g., 4-methoxy in ) modulates target selectivity and pharmacokinetic properties .
Biological Activity
3-Amino-N-(3-chloro-4-fluorophenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an amino group, a chlorinated phenyl moiety, and a fluorinated aromatic ring. Its molecular formula is C13H10ClF2N2O, and it possesses unique structural attributes that contribute to its biological activity.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against a range of bacterial strains. It has shown effectiveness comparable to established antibiotics in certain assays, suggesting its potential as a therapeutic agent in treating bacterial infections.
- Anticancer Properties : Research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, possibly through the modulation of specific signaling pathways involved in cell survival and proliferation .
- Tyrosinase Inhibition : The compound has been identified as an inhibitor of tyrosinase, an enzyme critical in melanin synthesis. This inhibition could have implications for skin-related applications, such as treating hyperpigmentation disorders .
The mechanisms through which this compound exerts its biological effects are still being elucidated. Key proposed mechanisms include:
- Enzyme Interaction : The compound may interact with various enzymes, altering their activity. For instance, its role as a tyrosinase inhibitor suggests that it binds to the active site of the enzyme, inhibiting its function and reducing melanin production .
- Cell Signaling Modulation : It is hypothesized that the compound may influence cell signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects .
Case Studies and Experimental Data
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various benzamide derivatives, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Cancer Cell Apoptosis : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant increase in apoptotic markers after 24 hours of exposure, indicating its potential utility in cancer therapy .
- Tyrosinase Inhibition Studies : The compound showed an IC50 value of approximately 1.73 µM against tyrosinase, making it a promising candidate for further development as a skin-lightening agent .
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Tyrosinase Inhibition (IC50 µM) | Anticancer Activity |
|---|---|---|---|
| This compound | 10 - 50 | 1.73 | Induces apoptosis |
| N-(3-Amino-4-chlorophenyl)-2-butoxybenzamide | 20 - 60 | Not specified | Moderate |
| N-(3-Amino-4-chlorophenyl)-4-isobutoxybenzamide | 15 - 55 | Not specified | Low |
Q & A
Q. What validation protocols ensure analytical method accuracy for this compound?
- Methodological Answer : Calibration curves (linearity R² > 0.99), spike-recovery tests (90–110%), and LOQ/LOD determination via serial dilution are essential. For NMR, internal standards (e.g., TMS) and shimming optimize resolution .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
